molecular formula C13H10Cl2O B6372120 4-(2,3-Dichlorophenyl)-2-methylphenol CAS No. 1261996-05-7

4-(2,3-Dichlorophenyl)-2-methylphenol

Cat. No.: B6372120
CAS No.: 1261996-05-7
M. Wt: 253.12 g/mol
InChI Key: UPCRJKNTEQQNIG-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-methylphenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are derivatives of phenol containing chlorine atoms. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, specifically at the 2 and 3 positions, and a methyl group at the 2 position of the phenol ring. It is used as an intermediate in the synthesis of various chemical compounds and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2-methylphenol can be achieved through several methods. One common method involves the reaction of 2,3-dichlorophenol with a methylating agent under basic conditions. For example, 2,3-dichlorophenol can be reacted with methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or disrupt cellular processes by interacting with proteins and other biomolecules. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenol: A precursor in the synthesis of 4-(2,3-Dichlorophenyl)-2-methylphenol.

    2,4-Dichlorophenol: Another chlorophenol with similar properties but different substitution pattern.

    2,5-Dichlorophenol: Similar to 2,4-dichlorophenol but with chlorine atoms at different positions.

    2,6-Dichlorophenol: Another isomer with chlorine atoms at the 2 and 6 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2 position of the phenol ring differentiates it from other dichlorophenols and contributes to its specific reactivity and applications .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-7-9(5-6-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCRJKNTEQQNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683950
Record name 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-05-7
Record name 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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